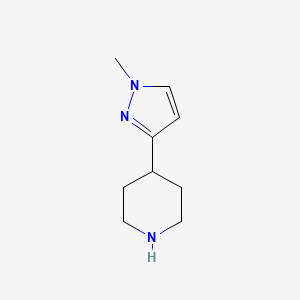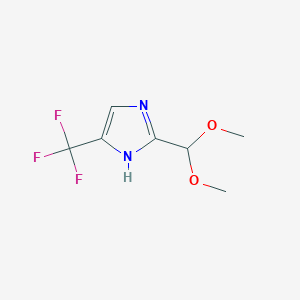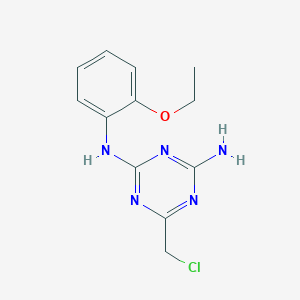
4-(1-メチル-1H-ピラゾール-3-イル)ピペリジン
概要
説明
4-(1-Methyl-1H-pyrazol-3-yl)piperidine is a chemical compound characterized by its molecular structure, which includes a piperidine ring attached to a 1-methyl-1H-pyrazol-3-yl group
科学的研究の応用
4-(1-Methyl-1H-pyrazol-3-yl)piperidine has found applications in various scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors.
Medicine: It has potential therapeutic applications, including the design of drugs targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1-methyl-1H-pyrazol-3-yl)piperidine . These factors can include pH, temperature, presence of other compounds, and more. Understanding these influences is crucial for optimizing the use of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves the reaction of piperidine with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 4-(1-methyl-1H-pyrazol-3-yl)piperidine may involve larger-scale reductive amination reactions, often using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 4-(1-Methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be employed to reduce any functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, ketones, and carboxylic acids.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Alkylated, acylated, or amino derivatives of the piperidine ring.
類似化合物との比較
4-(1-Methyl-1H-pyrazol-3-yl)piperidine is structurally similar to other piperidine derivatives, such as 4-(1-methyl-1H-pyrazol-4-yl)piperidine and 4-(1H-pyrazol-3-yl)piperidine. These compounds share the piperidine ring but differ in the substitution pattern on the pyrazole ring. The uniqueness of 4-(1-methyl-1H-pyrazol-3-yl)piperidine lies in its specific substitution at the 1-position of the pyrazole ring, which can influence its reactivity and biological activity.
Conclusion
4-(1-Methyl-1H-pyrazol-3-yl)piperidine is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents
特性
IUPAC Name |
4-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-4-9(11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGARJAUIIOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211527-48-8 | |
| Record name | 4-(1-methyl-1H-pyrazol-3-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)




